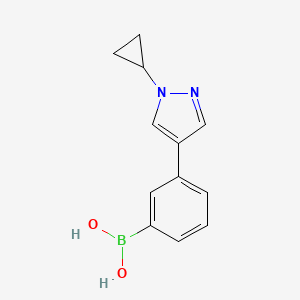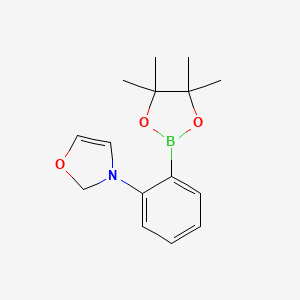
N-(6-Methyl-3-pyridyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methyl-3-pyridyl)formamide is a chemical compound with the molecular formula C7H8N2O It is a derivative of pyridine, characterized by the presence of a formamide group attached to the 6-methyl-3-pyridyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-3-pyridyl)formamide typically involves the reaction of 6-methyl-3-pyridinecarboxylic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the formamide group. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Methyl-3-pyridyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(6-Methyl-3-pyridyl)amine.
Substitution: Various substituted pyridyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(6-Methyl-3-pyridyl)formamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-Methyl-3-pyridyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the pyridyl ring can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Pyridyl)formamide
- N-(3-Pyridyl)formamide
- N-(4-Pyridyl)formamide
Uniqueness
N-(6-Methyl-3-pyridyl)formamide is unique due to the presence of the methyl group at the 6-position of the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridylformamide derivatives and can lead to different interaction profiles with molecular targets.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N-(6-methylpyridin-3-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-5H,1H3,(H,9,10) |
Clé InChI |
DNTXOAFQFUFLIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13676959.png)
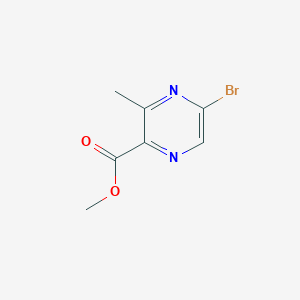
![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)
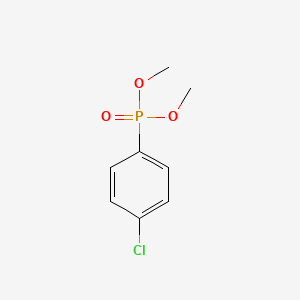
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)
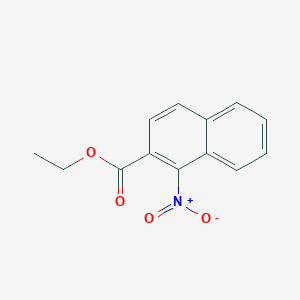

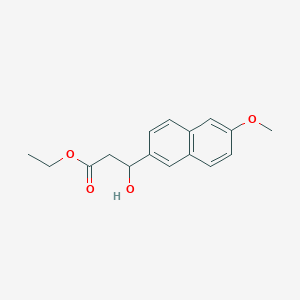

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
